![molecular formula C15H21F2N3O2 B5535988 2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)

2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

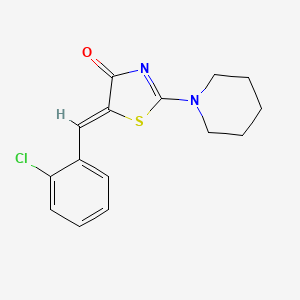

The compound "2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide" is a chemically synthesized molecule that likely serves a role in pharmacological research. It belongs to the broader class of piperazine derivatives, which have been extensively studied for their diverse biological activities, including acting as central nervous system (CNS) agents and possessing antimicrobial and anticancer properties.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting with the preparation of the piperazine backbone, followed by functionalization at various positions to introduce specific substituents like difluorobenzyl and hydroxyethyl groups. For example, the synthesis of similar compounds has involved amide bond formation, substitution reactions, and the use of protecting groups to ensure selectivity and yield optimization (Matulenko et al., 2004).

Wissenschaftliche Forschungsanwendungen

Bioactive Metabolites from Marine Actinobacterium

Research on compounds isolated from the marine actinobacterium Streptomyces sp. KMM 7210, including a compound structurally related to piperazine derivatives, has shown potential bioactive properties. These metabolites have been investigated for their cytotoxic activities, which were estimated from their effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such studies highlight the potential of piperazine derivatives in understanding marine bioactive compounds and their effects on marine organisms (Sobolevskaya et al., 2007).

Piperazine Antihistamine: Cetirizine

Cetirizine, a piperazine derivative, is recognized for its selective H1 histamine receptor antagonism. It has been effective in treating urticaria and allergic rhinitis, showcasing the application of piperazine derivatives in therapeutic research and the development of antihistamines (Arlette, 1991).

ACAT-1 Inhibitor for Disease Treatment

A study on 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride identified it as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for human ACAT-1 over ACAT-2 and showed promise for the treatment of diseases involving ACAT-1 overexpression, demonstrating the importance of piperazine derivatives in developing treatments for metabolic disorders (Shibuya et al., 2018).

Antimicrobial Agents

The synthesis and evaluation of novel compounds derived from 1-(2,6-difluorobenzyl)-1 H -1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have demonstrated moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This research underscores the role of piperazine derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).

Therapeutic Agents for Alzheimer's Disease

A series of multifunctional amides, incorporating piperazine derivatives, have been synthesized and showed moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, with mild cytotoxicity. This research signifies the potential of piperazine-based compounds in the development of therapeutic agents for Alzheimer's disease, illustrating the broad applicability of these derivatives in medicinal chemistry (Hassan et al., 2018).

Eigenschaften

IUPAC Name |

2-[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F2N3O2/c16-13-2-1-11(7-14(13)17)8-20-5-4-19(10-15(18)22)9-12(20)3-6-21/h1-2,7,12,21H,3-6,8-10H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUSQOQFDAZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC(=O)N)CCO)CC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-Difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)